molecular formula C9H5FO5S B6242873 3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid CAS No. 2411249-83-5

3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid

Cat. No.: B6242873
CAS No.: 2411249-83-5
M. Wt: 244.20 g/mol
InChI Key: WNUKEUXSLDWIDQ-UHFFFAOYSA-N
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Description

3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid is a chemical compound that features both an ethynyl group and a fluorosulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorosulfonyl radicals, which can be generated from precursors such as sulfuryl fluoride gas or solid reagents like fluorosulfonyl imidazolium triflate . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of 3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluorosulfonyl group can be reduced to a sulfonyl group.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Introduction of various functional groups onto the benzoic acid core.

Scientific Research Applications

3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and click chemistry reactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the fluorosulfonyl group can act as an electrophile in nucleophilic substitution reactions. These properties make it a versatile compound for use in synthetic chemistry and biological applications.

Comparison with Similar Compounds

Similar Compounds

    3-(fluorosulfonyl)benzoic acid: Lacks the ethynyl group but has similar reactivity due to the fluorosulfonyl group.

    4-(fluorosulfonyl)benzoic acid: Similar structure but with the fluorosulfonyl group in a different position.

    4-(chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a fluorosulfonyl group.

Uniqueness

3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of both the ethynyl and fluorosulfonyl groups, which confer distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.

Properties

CAS No.

2411249-83-5

Molecular Formula

C9H5FO5S

Molecular Weight

244.20 g/mol

IUPAC Name

3-ethynyl-5-fluorosulfonyloxybenzoic acid

InChI

InChI=1S/C9H5FO5S/c1-2-6-3-7(9(11)12)5-8(4-6)15-16(10,13)14/h1,3-5H,(H,11,12)

InChI Key

WNUKEUXSLDWIDQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O

Purity

95

Origin of Product

United States

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